4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Overview
Description
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is an organic compound belonging to the isothiazolinone family. It is known for its potent antimicrobial properties, making it a valuable component in various industrial and consumer products. This compound is particularly effective against bacteria, fungi, and algae, which makes it widely used as a preservative and biocide .
Mechanism of Action
Target of Action
The primary targets of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (also known as 4,5-dichloro-2-methyl-1,2-thiazol-3-one) are enzymes with thiols at their active sites . In particular, it has a high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) .
Mode of Action
The compound’s mode of action is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways primarily involve the metabolic pathways of the targeted enzymes. The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The compound’s interaction with GPCRs also suggests potential effects on signal transduction pathways .
Result of Action
The result of the compound’s action is the inhibition of growth and metabolism in targeted organisms, leading to their death . In addition to its antimicrobial properties, the compound is also known to cause skin irritations and allergies, and may pose ecotoxicological hazards .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability decreases when the pH is greater than 8 . It’s used in various environments, from cooling water systems to fuel storage tanks, and even in personal care products . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environment in which it’s used.
Biochemical Analysis
Biochemical Properties
The antimicrobial activity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species .
Cellular Effects
This compound has been shown to alter cellular metabolism at a lower concentration than other similar compounds . Both this compound and related compounds increase reactive oxygen species (ROS) generation at the mitochondrial and cellular levels .
Molecular Mechanism
The mechanism of action of this compound involves rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . Cells are inhibited by disruption of the metabolic pathways involving dehydrogenase enzymes .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on medaka and zebrafish, it was found that this compound had a consistently high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) and an extrapolatable mode of action in teleost brains .
Metabolic Pathways
It is known that this compound disrupts the metabolic pathways involving dehydrogenase enzymes .
Transport and Distribution
It is known that this compound has a high affinity for G protein alpha subunits (G α), suggesting that it may interact with these proteins for transport and distribution .
Subcellular Localization
Given its high affinity for G protein alpha subunits (G α), it is possible that this compound may be localized to areas of the cell where these proteins are present .
Preparation Methods
The synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one typically involves the cyclization of 3-mercaptopropanamides. These amides are derived from acrylic acid through the intermediate 3-mercaptopropionic acid. The ring-closure of the thiol-amide is usually achieved by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve multi-step reactions with precise control over reaction conditions and the use of appropriate reagents .
Chemical Reactions Analysis
4,5-Dichloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides.
Reduction: Reduction reactions can break down the compound into simpler thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-methyl-4-isothiazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.
Biology: The compound is employed in biological studies to understand its antimicrobial mechanisms and effects on different microorganisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is widely used in industrial processes, including water treatment, paint formulations, and as a preservative in personal care products
Comparison with Similar Compounds
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is unique among isothiazolinones due to its specific chlorine and methyl substitutions, which enhance its antimicrobial properties. Similar compounds include:
Methylisothiazolinone: Known for its use in personal care products.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.
Benzisothiazolinone: Used in industrial applications for its antimicrobial properties
These compounds share similar antimicrobial mechanisms but differ in their specific applications and effectiveness based on their chemical structures.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDIUZSWUDGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181116 | |
Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26542-23-4 | |
Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in these research articles?
A1: The research primarily identifies this compound (45243-K-CG) as a strong contact allergen. It was found as a contaminant in Kathon CG, a commercial preservative containing related isothiazolinone compounds. [] The study demonstrated that 45243-K-CG elicited strong sensitization in guinea pigs, with all animals sensitized to this compound also showing cross-reactivity to 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG), another active ingredient in Kathon CG. []
Q2: How does the structure of 45243-K-CG relate to its allergenic potential?
A2: While the exact mechanism of action is not detailed in these papers, the research highlights the structural similarity between 45243-K-CG and other known allergens like 5243-K-CG (MCI) and 2-methyl-4-isothiazolin-3-one (MI). [, ] This suggests that the isothiazolinone ring structure itself may be a key factor in their ability to trigger allergic contact dermatitis. Further research would be needed to elucidate the specific structural features responsible for the allergenic potential and to understand the underlying immunological mechanisms.
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